molecular formula C5H4Br2S B1282005 3-Bromo-4-(bromomethyl)thiophene CAS No. 40032-80-2

3-Bromo-4-(bromomethyl)thiophene

Cat. No. B1282005
CAS RN: 40032-80-2
M. Wt: 255.96 g/mol
InChI Key: PYHREWOWCJSFSE-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)thiophene is a brominated thiophene derivative, which is a sulfur-containing heterocycle. Thiophene derivatives are of significant interest in the field of organic chemistry due to their utility in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices. The presence of bromine atoms in the molecule makes it a versatile intermediate for further chemical transformations through various coupling reactions.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through several methods. One efficient approach is the one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which involves a Pd-catalyzed C-S bond formation followed by heterocyclization . Another method includes the modification of 3,4-dibromothiophene to produce various substituted thiophenes . Additionally, the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes has been reported . These methods highlight the versatility of brominated thiophenes as intermediates for the construction of complex molecules.

Molecular Structure Analysis

The molecular structure of brominated thiophenes can be elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the structure of a related compound, 2-(N,N-dimethylaminomethylene)-2H,3H-1-benzothiophene-3-one, was determined by X-ray crystallographic analysis . The presence of bromine atoms in the thiophene ring influences the electronic properties of the molecule and can facilitate further functionalization.

Chemical Reactions Analysis

Brominated thiophenes undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions allow for the regioselective functionalization of the thiophene ring, enabling the synthesis of a wide range of substituted thiophenes. Additionally, brominated thiophenes can participate in aromatic nucleophilic substitution reactions with rearrangement, as demonstrated by the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes are influenced by the substituents on the thiophene ring. For example, the synthesis of poly[3-hexyl-4-(6-bromohexyl)thiophene] results in a polymer that is completely soluble in common organic solvents, with its properties compared to conventional bromohexyl 3-substituted polythiophene . The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) demonstrates that the functionalized thiophene exhibits a lower oxidation potential and a stable conducting state, which are important for device applications .

Scientific Research Applications

Synthesis and Characterization

  • Thiophene derivatives like 3-Bromo-4-(bromomethyl)thiophene are synthesized through reactions such as Suzuki coupling and used in vibrational spectra and DFT simulations studies (Balakit et al., 2017).
  • New thiophene derivatives are synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), showing the capacity to reduce photodegradation (Balakit et al., 2015).

Material Science and Optical Applications

  • Bromo-substituted thiophene-based centrosymmetric crystals are synthesized for thermal, mechanical, and third-order NLO properties, highlighting their potential in optical limiting applications (Haleshappa et al., 2020).
  • Thiophene derivatives are used in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, showing potential in heterocyclic chemistry (Yagodkina-Yakovenko et al., 2018).

Pharmaceutical and Biological Research

  • Thiophene-containing compounds exhibit a range of biological activities such as anticancer, antibacterial, and antiviral, underscoring their importance in medicinal chemistry (Mabkhot et al., 2017).
  • Synthesis of various thiophene derivatives like 5-aryl-2-bromo-3-hexylthiophene demonstrates their potential in pharmacological aspects, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based conjugated polymers have been the focus of recent research due to their exceptional optical and conductive properties. They have potential applications in electronic and optoelectronic devices .

properties

IUPAC Name

3-bromo-4-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHREWOWCJSFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538057
Record name 3-Bromo-4-(bromomethyl)thiophene
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Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(bromomethyl)thiophene

CAS RN

40032-80-2
Record name 3-Bromo-4-(bromomethyl)thiophene
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Record name 3-Bromo-4-(bromomethyl)thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(bromomethyl)thiophene
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